Trebenzomine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Hidrocloruro de Trebenzomina es un agente psicotrópico con posibles aplicaciones como antipsicótico y antidepresivo. Se ha estudiado por su perfil farmacológico único, que incluye propiedades antidopaminérgicas atípicas. Este compuesto ha mostrado promesa en estudios preclínicos por su potencial para tratar afecciones como la esquizofrenia y la depresión .

Métodos De Preparación

La síntesis del Hidrocloruro de Trebenzomina implica varios pasos, típicamente comenzando con la preparación del compuesto base, Trebenzomina. La ruta sintética incluye:

Paso 1: Formación de la estructura principal a través de una serie de reacciones orgánicas que involucran materiales de partida apropiados.

Paso 2: Introducción de grupos funcionales para lograr las propiedades farmacológicas deseadas.

Paso 3: Conversión a la forma de sal de hidrocloruro para mejorar la solubilidad y la estabilidad.

Los métodos de producción industrial a menudo emplean síntesis en solución, mecano-síntesis y reacciones de fusión en estado sólido. La elección del método depende del rendimiento, la pureza y la escalabilidad deseados .

Análisis De Reacciones Químicas

El Hidrocloruro de Trebenzomina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los nucleófilos reemplazan grupos funcionales específicos en el compuesto. Los reactivos comunes incluyen haluros y alcóxidos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .

Aplicaciones Científicas De Investigación

Química: Sirve como compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad farmacológica.

Biología: La investigación se ha centrado en su interacción con los sistemas de neurotransmisores, particularmente las vías de dopamina y serotonina.

Medicina: Los ensayos clínicos han explorado su eficacia en el tratamiento de trastornos psiquiátricos como la esquizofrenia y la depresión.

Mecanismo De Acción

El mecanismo de acción del Hidrocloruro de Trebenzomina implica su interacción con los receptores de neurotransmisores en el cerebro. Se dirige principalmente a los receptores de dopamina y serotonina, modulando su actividad para lograr efectos terapéuticos. Las propiedades antidopaminérgicas atípicas del compuesto sugieren que puede ejercer sus efectos a través de vías distintas del antagonismo de la dopamina tradicional. Este mecanismo único podría tener implicaciones para el tratamiento de trastornos psiquiátricos .

Comparación Con Compuestos Similares

El Hidrocloruro de Trebenzomina se puede comparar con otros agentes psicotrópicos como la tioridazina y la clozapina:

Compuestos similares incluyen:

- Tioridazina

- Clozapina

- Haloperidol

- Risperidona

Cada uno de estos compuestos tiene propiedades farmacológicas y aplicaciones clínicas distintas, lo que destaca la singularidad del Hidrocloruro de Trebenzomina en sus posibles usos terapéuticos.

Propiedades

Número CAS |

23915-74-4 |

|---|---|

Fórmula molecular |

C12H18ClNO |

Peso molecular |

227.73 g/mol |

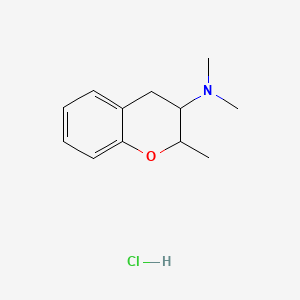

Nombre IUPAC |

N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9;/h4-7,9,11H,8H2,1-3H3;1H |

Clave InChI |

FUSALJQLPCXPMH-UHFFFAOYSA-N |

SMILES |

CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

SMILES canónico |

CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

Números CAS relacionados |

23915-73-3 (Parent) |

Sinónimos |

CI 686 CI-686 N,N,2-trimethyl-3-chromanamine hydrochloride trebenzomine trebenzomine hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.